N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopenta[c]isoxazole ring fused to a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the construction of the cyclopenta[c]isoxazole ring. This can be achieved through cyclization reactions involving appropriate precursors such as isoxazole derivatives and cyclopentadiene. The benzo[d][1,3]dioxole moiety is often introduced through a subsequent reaction with a suitable dihydroxybenzene derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions might involve hydrogen gas in the presence of a catalyst.
Substitution reactions can be carried out using nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide may be used to study biological processes and interactions. Its potential as a bioactive molecule can be explored in various assays and experiments.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its biological activity can be evaluated for therapeutic effects in treating various diseases.
Industry: In industry, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide
(S)-3- [5- (3,5-dichloro-4-fluoro-phenyl)-5-trifluoromethyl-4,5-dihydro-isoxazol-3-yl]-5,6-dihydro-4H-cyclopenta thiophene-1-carboxylic acid [ (2,2-difluoro-ethylcarbamoyl)-methyl]-amide
Uniqueness: N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of structural elements, which can impart distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-13(8-4-5-11-12(6-8)19-7-18-11)15-14-9-2-1-3-10(9)16-20-14/h4-6H,1-3,7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDQLHUNYILLSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(ON=C2C1)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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